2-Phenylaminoadenosine (CV 1808) is a synthetic adenosine analog classified as an adenosine receptor agonist. [, , ] It displays a preferential affinity for the adenosine A2 receptor subtype, particularly the A2A subtype, although it can interact with other adenosine receptor subtypes at higher concentrations. [, , , , , ] In scientific research, CV 1808 serves as a valuable pharmacological tool to investigate the role of adenosine receptors in various physiological and pathological processes. [, , , , , ]
2-Phenylaminoadenosine is classified as a nucleoside analog. It is derived from adenosine, which is a naturally occurring nucleoside involved in various biochemical processes including energy transfer and signal transduction. The compound's systematic name reflects its structure, which includes a phenyl group attached to the amino group at the 2-position of the adenine moiety. Its chemical formula is with a molecular weight of approximately 358.36 g/mol .
The synthesis of 2-Phenylaminoadenosine has been explored through various methodologies. One notable approach involves the use of imidazole nucleosides as starting materials. The process typically includes the following steps:
The synthesis method reported by Kiyoshi Omura et al. in 1981 highlights an efficient route that yields high purity levels of 2-Phenylaminoadenosine .
The molecular structure of 2-Phenylaminoadenosine consists of an adenine base linked to a ribose sugar, with a phenylamino group attached at the 2-position of the adenine ring. Key structural features include:
The three-dimensional conformation can be analyzed using computational methods or X-ray crystallography to understand its binding affinity and specificity towards adenosine receptors .
2-Phenylaminoadenosine participates in several chemical reactions characteristic of nucleoside analogs:
The mechanism of action for 2-Phenylaminoadenosine primarily involves its interaction with adenosine A2A receptors:
The physical and chemical properties of 2-Phenylaminoadenosine include:
These properties are crucial for determining the appropriate formulation for pharmaceutical applications .
The scientific applications of 2-Phenylaminoadenosine are diverse:
Adenosine receptors (ARs) belong to the G-protein-coupled receptor (GPCR) superfamily and comprise four subtypes: A~1~, A~2A~, A~2B~, and A~3~. These receptors are distinguished by their ligand-binding affinity, downstream signaling pathways, and tissue distribution. The A~1~ and A~3~ receptors preferentially couple to G~i/o~ proteins, inhibiting adenylate cyclase and reducing intracellular cyclic AMP (cAMP) levels. Conversely, A~2A~ and A~2B~ receptors activate G~s~ or G~olf~ proteins, stimulating cAMP production [4] [9]. The A~2A~ receptor exhibits high affinity for adenosine (EC~50~ ~30–70 nM), while the A~2B~ receptor requires micromolar concentrations for activation, classifying it as a low-affinity receptor [4] [8].
Table 1: Adenosine Receptor Subtypes and Key Characteristics
Subtype | G-Protein Coupling | Primary Signaling | High-Expression Tissues |
---|---|---|---|
A~1~ | G~i/o~ | ↓ cAMP | Brain, spinal cord, atria |
A~2A~ | G~s~/G~olf~ | ↑ cAMP | Platelets, spleen, leukocytes |
A~2B~ | G~s~ | ↑ cAMP | Cecum, bladder, lungs |
A~3~ | G~i/o~ | ↓ cAMP | Testis, mast cells |
Tissue distribution significantly influences receptor functionality. For example, A~2A~ receptors are densely expressed in blood platelets and immune cells, where they modulate anti-aggregatory and anti-inflammatory responses. In contrast, A~2B~ receptors in the lungs and gastrointestinal tract regulate smooth muscle tone and mast cell degranulation [4] [9]. The A~2A~ receptor is particularly abundant in platelets, where it inhibits activation by elevating cAMP, thereby disrupting calcium mobilization and granule secretion [4].
Adenosine receptor agonists are pivotal for modulating physiological processes through receptor-specific activation. A~2A~ agonists like CGS 21680 and 2-phenylaminoadenosine (CV-1808) enhance cAMP in neural and vascular tissues, yielding neuroprotective and vasodilatory effects. In platelets, A~2A~ stimulation suppresses aggregation by blocking calcium release and glycoprotein IIb/IIIa activation, offering a therapeutic avenue for thrombosis [4] [9]. A~2B~ activation, though less potent, contributes to vasodilation and anti-fibrotic responses but may exacerbate bronchoconstriction in the respiratory system [4].
Beyond cardiovascular applications, A~2A~ agonists demonstrate efficacy in neuroprotection and inflammation. For instance, CV-1808 reduces hyperalgesia by activating cAMP-dependent pathways in sensory neurons, inhibiting pain signal transmission [3]. Additionally, adenosine agonists accelerate tissue repair in diabetic wounds by enhancing angiogenesis and suppressing pro-inflammatory cytokines [5].
Table 2: Therapeutic Actions of Select A~2A~ Receptor Agonists
Agonist | Receptor Selectivity | Key Therapeutic Effects | Research Model |
---|---|---|---|
CGS 21680 | A~2A~ (High) | Neuroprotection, platelet inhibition | Rat striatal membranes |
2-Phenylaminoadenosine (CV-1808) | A~2A~ > A~2B~ | Coronary vasodilation, anti-hyperalgesia | Rat/PC12 cells |
NECA | Pan-A~2~ | cAMP accumulation, bronchorelaxation | Jurkat/PC12 cells |
Data derived from [6] [8] [9].
2-Phenylaminoadenosine (CV-1808) is a 2-substituted adenosine analogue with notable selectivity for A~2A~ receptors. Its design exploits structural modifications at the adenine C2 position, which enhance A~2~ receptor binding while reducing affinity for A~1~ receptors. Competitive binding assays reveal CV-1808’s A~2A~ affinity (K~i~ ~76 nM~), with a selectivity ratio of 0.21 for A~2A~ over A~1~ receptors—significantly higher than non-selective agonists like NECA [6] [9]. This specificity underpins its utility in dissecting A~2~ receptor functions without cross-activating A~1~ pathways.
Functionally, CV-1808 elevates cAMP in A~2A~-rich systems. In rat pheochromocytoma PC12 cells (which predominantly express A~2A~ receptors), CV-1808 increases cAMP accumulation (EC~50~ ~1.2 µM~), an effect amplified sixfold by forskolin co-administration. Conversely, in Jurkat T-cells (enriched with A~2B~ receptors), CV-1808 shows minimal activity unless combined with forskolin, highlighting its reliance on high-affinity A~2A~ sites for efficacy [8] [9].
Table 3: Functional Activity of CV-1808 in Cell Models
Cell Model | Predominant AR Subtype | CV-1808 EC~50~ (cAMP) | Fold Change with Forskolin |
---|---|---|---|
PC12 (Rat) | A~2A~ | 1.2 µM | 2-fold reduction (to 0.6 µM) |
Jurkat (Human) | A~2B~ | >10 µM* | Significant submaximal response |
*Minimal activity without forskolin* [9].
Therapeutically, CV-1808’s A~2A~ selectivity enables precise modulation of coronary circulation and inflammation. It salvages ischemic myocardium by dilating coronary vessels and inhibiting thromboxane A~2~ release, thereby mitigating reperfusion injury [7]. Its anti-inflammatory actions—mediated through cAMP-dependent suppression of NF-κB—are being explored for diabetic wound healing, where topical adenosine accelerates tissue regeneration [5]. These attributes position CV-1808 as a versatile tool for probing A~2A~-specific mechanisms in cardiovascular and neurological research.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7